4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine
Description
The compound 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a piperazine linker between two substituted pyrimidine rings. Its structure includes:
- A 4,6-dimethylpyrimidin-2-yl group attached to the piperazine nitrogen.
- A 6-ethyl substituent and a 2-(methylsulfanyl) group on the second pyrimidine ring.
Pyrimidine derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituent patterns . For example, 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (a structural analog) was synthesized in 96% yield using excess piperazine and 2-chloro-4,6-dimethylpyrimidine in THF/water .
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6S/c1-5-14-11-15(21-17(20-14)24-4)22-6-8-23(9-7-22)16-18-12(2)10-13(3)19-16/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWCSNIDUGTRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine Derivatives
Key Observations:
Substituent Effects: Chloro vs. Ethyl Groups: Chloro substituents (e.g., in ) increase molecular weight and may reduce solubility compared to the ethyl group in the target compound. Methylsulfanyl vs.
Synthetic Yields :
- Piperazine-linked pyrimidines (e.g., ) achieve high yields (up to 96%) under optimized conditions, while polychlorinated derivatives (e.g., ) show lower yields (~42–52%), likely due to steric and electronic challenges.
Thermal Stability :
- Sulfonyl-containing derivatives (e.g., ) exhibit high melting points (247–291°C), suggesting strong crystalline packing and thermal stability.
Reactivity Patterns :
- Chloropyrimidines undergo nucleophilic substitution preferentially at specific positions. For example, in 4,5,6-trichloropyrimidine-2-carbonitrile (1) , the C4 position is most reactive toward DABCO , whereas the target compound’s ethyl and methylsulfanyl groups may direct reactivity to other sites.
Research Findings and Data Analysis
- Synthesis Challenges: The failure to benzoylate 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine () highlights the sensitivity of pyrimidine derivatives to substituent electronic effects. Methylsulfanyl groups may sterically hinder reactions at adjacent positions .
- Biological Relevance : Sulfonyl-piperazine derivatives (e.g., ) are common in drug design due to their stability and hydrogen-bonding capacity. The target compound’s methylsulfanyl group, while less polar, may improve membrane permeability .
- Structural Diversity: Hybrid systems like oxazolo[4,5-d]pyrimidines () and thieno[3,2-d]pyrimidines () demonstrate expanded aromatic systems, which can enhance binding to biological targets compared to simple pyrimidines.
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